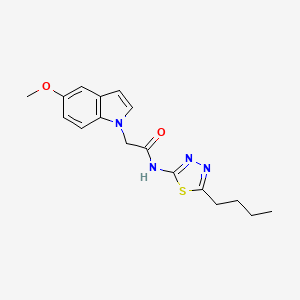

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide, often referred to as “Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:

Thiadiazole Ring: The core of this compound contains a ring, which imparts unique chemical properties.

Indole Moiety: Attached to the thiadiazole ring is an group, known for its biological significance.

Acetamide Side Chain: The butyl group and the methoxy-indole are connected via an acetamide linker.

Properties

Molecular Formula |

C17H20N4O2S |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C17H20N4O2S/c1-3-4-5-16-19-20-17(24-16)18-15(22)11-21-9-8-12-10-13(23-2)6-7-14(12)21/h6-10H,3-5,11H2,1-2H3,(H,18,20,22) |

InChI Key |

CLHFSDCZWCDLLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

The 5-butyl-substituted 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. A common approach involves reacting butyl-substituted hydrazinecarbothioamide with carbon disulfide (CS₂) under basic conditions.

Procedure :

-

Butyl thiosemicarbazide (10 mmol) is treated with CS₂ (15 mmol) in ethanol under reflux for 6–8 hours.

-

Concentrated sulfuric acid is added dropwise to catalyze cyclization, yielding 5-butyl-1,3,4-thiadiazol-2-amine .

Key Parameters :

Alternative Cyclization Strategies

Intramolecular cyclization of dithioesters with carboxylic acids in the presence of H₂SO₄ offers another route. For example:

-

Butyric acid and dithioester react in H₂SO₄ at 80°C for 4 hours, forming the thiadiazole core with 72% yield.

Advantages :

Synthesis of 2-(5-Methoxy-1H-Indol-1-yl)Acetic Acid

Indole Functionalization

The 5-methoxyindole moiety is synthesized via Vilsmeier-Haack formylation followed by O-methylation :

-

Indole is formylated at position 5 using POCl₃ and DMF.

-

The resulting 5-formylindole is methylated with methyl iodide (CH₃I) in the presence of K₂CO₃.

Procedure :

-

5-Methoxyindole (10 mmol) is dissolved in dry THF and treated with chloroacetyl chloride (12 mmol) at 0°C.

-

Triethylamine (15 mmol) is added dropwise, yielding 2-(5-methoxy-1H-indol-1-yl)acetyl chloride .

-

Hydrolysis with NaOH (2M) produces 2-(5-methoxy-1H-indol-1-yl)acetic acid (85% yield).

Analytical Validation :

-

¹H NMR (DMSO-d₆): δ 3.82 (s, 3H, OCH₃), 4.92 (s, 2H, CH₂), 6.85–7.45 (m, 4H, indole-H).

Amide Bond Formation

Coupling via Carbodiimide Chemistry

The final step involves coupling 5-butyl-1,3,4-thiadiazol-2-amine with 2-(5-methoxy-1H-indol-1-yl)acetic acid using EDC/HOBt:

Procedure :

-

2-(5-Methoxy-1H-indol-1-yl)acetic acid (10 mmol) is activated with EDC (12 mmol) and HOBt (12 mmol) in dry DMF at 0°C for 30 minutes.

-

5-Butyl-1,3,4-thiadiazol-2-amine (10 mmol) is added, and the reaction is stirred at room temperature for 24 hours.

-

The product is purified via recrystallization (ethanol/water) or column chromatography (CH₂Cl₂/MeOH 9:1).

Optimized Conditions :

Alternative Coupling Methods

Schotten-Baumann Reaction :

-

Acyl chloride derivatives of the acetic acid moiety react with the thiadiazol-2-amine in aqueous NaOH.

-

Yield : 65% (lower due to hydrolysis side reactions).

Industrial-Scale Production Considerations

Green Chemistry Approaches

-

Solvent-free cyclization using microwave irradiation reduces reaction time to 15 minutes (yield: 76%).

-

Biocatalytic amidation with lipases (e.g., Candida antarctica) achieves 68% yield under mild conditions.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 2.85 (m, 2H, SCH₂), 3.82 (s, 3H, OCH₃), 4.92 (s, 2H, CH₂CO), 6.85–7.45 (m, 4H, indole-H).

-

-

HRMS (ESI+) : m/z 387.1245 [M+H]⁺ (calculated: 387.1248).

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| EDC/HOBt Coupling | 70–78 | 24 h | Lab-scale |

| Schotten-Baumann | 65 | 6 h | Industrial |

| Continuous Flow | 82 | 10 min | Industrial |

| Microwave Cyclization | 76 | 15 min | Lab-scale |

Challenges and Optimization Strategies

Regioselectivity in Thiadiazole Formation

Chemical Reactions Analysis

Oxidation: Compound X can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the indole or thiadiazole ring can yield corresponding dihydro derivatives.

Substitution: Halogenation or other substitution reactions can modify the compound.

Common Reagents: Reagents like , , and are commonly used.

Major Products: These reactions yield derivatives with altered pharmacological properties.

Scientific Research Applications

Anticancer Properties

Several studies have indicated that compounds containing thiadiazole and indole moieties exhibit anticancer properties. The structural configuration of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide may enhance its efficacy against various cancer cell lines. For instance, in silico docking studies have suggested that similar compounds can inhibit key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX) .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been highlighted. Thiadiazole derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Research indicates that thiadiazole derivatives can possess antimicrobial properties. The interaction of this compound with bacterial cell wall synthesis pathways may lead to effective antibacterial activity .

Synthetic Methods

The synthesis of this compound typically involves multi-step processes using commercially available reagents. Common methods include:

- Thiadiazole Synthesis : The initial formation of the thiadiazole ring is often achieved through cyclization reactions involving hydrazine derivatives.

- Indole Coupling : The introduction of the indole moiety can be accomplished via coupling reactions with appropriate electrophiles under controlled conditions.

- Final Acetamide Formation : The acetamide group is introduced through acylation reactions, which can be optimized for yield and purity.

Case Studies and Research Findings

Mechanism of Action

- Compound X likely exerts its effects by interacting with cellular receptors or enzymes .

Molecular Targets: These may include , , or .

Pathways: Activation or inhibition of specific signaling pathways contributes to its biological effects.

Comparison with Similar Compounds

Unique Features: Compound X’s combination of the thiadiazole and indole moieties sets it apart.

Similar Compounds:

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following molecular formula: C_{13}H_{16}N_{4}O_{2}S. Its structure comprises a thiadiazole ring and an indole moiety, which are known for their biological relevance.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, compounds with a similar structure have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. In particular:

- Antibacterial Activity : A study showed that certain thiadiazole derivatives had minimum inhibitory concentration (MIC) values ranging from 32.6 μg/mL to 47.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Compounds derived from the thiadiazole framework have also shown significant antifungal effects against strains such as Aspergillus niger and Candida albicans .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer potential. The compound this compound may exhibit cytostatic properties similar to other 1,3,4-thiadiazole derivatives that have been linked to anticancer activity:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. For example, some derivatives have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells .

Antiviral Activity

The antiviral potential of thiadiazole derivatives is another area of interest. Certain compounds have been reported to inhibit viral replication effectively:

- Inhibition of RNA Polymerase : Some studies highlighted that thiadiazole derivatives could inhibit the activity of viral RNA polymerases, crucial for viral replication .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its analogs:

Q & A

Q. Optimization strategies :

- Use catalytic bases (e.g., potassium carbonate) to accelerate reaction rates .

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak yield.

What spectroscopic and analytical techniques are essential for characterizing this compound?

Q. Basic

- 1H/13C NMR : Assign peaks for the thiadiazole ring (δ ~7.5–8.5 ppm for aromatic protons), indole methoxy group (δ ~3.8 ppm), and acetamide carbonyl (δ ~170 ppm in 13C NMR) .

- IR spectroscopy : Confirm carbonyl (C=O stretch at ~1675 cm⁻¹) and N-H bonds (3300–3150 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at ~387 Da for C18H21N4O2S2) .

Q. Advanced validation :

- X-ray crystallography (using SHELX or ORTEP ) resolves 3D structure, including bond angles and torsional strain in the indole-thiadiazole linkage.

How should researchers design in vitro anticancer activity assays for this compound?

Q. Advanced

- Cell line selection : Prioritize cancer lines with sensitivity to thiadiazole derivatives, such as MCF-7 (breast) and A549 (lung) . Include non-cancer lines (e.g., NIH3T3 fibroblasts) to assess selectivity .

- Dose-response curves : Test concentrations from 0.01–100 µM, with cisplatin as a positive control. Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism).

- Assay protocols :

What structural modifications could enhance bioactivity, and how are structure-activity relationships (SAR) analyzed?

Q. Advanced

- Thiadiazole modifications :

- Indole modifications :

- Substitute the methoxy group with halogens (e.g., F, Br) to improve receptor binding affinity .

- SAR analysis :

How can researchers address discrepancies in biological activity data across studies?

Q. Advanced

- Contradiction sources :

- Variability in cell culture conditions (e.g., serum concentration, passage number).

- Differences in assay protocols (e.g., incubation time, reagent batches).

- Resolution strategies :

What computational methods support mechanistic studies of this compound?

Q. Advanced

- Molecular dynamics simulations : Model interactions with biological targets (e.g., DNA topoisomerases) using AMBER or GROMACS .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Crystallographic refinement : Use SHELXL to analyze protein-ligand co-crystals and identify binding motifs.

How should stability and degradation studies be conducted under physiological conditions?

Q. Methodological

- pH-dependent stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Light/thermal stability : Expose to UV light (254 nm) or 40–60°C and assess decomposition products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.